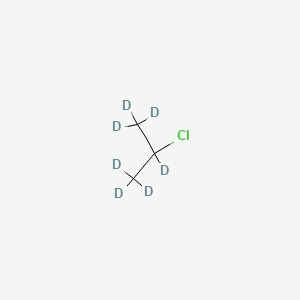

2-Chloropropane-d7

Descripción general

Descripción

2-Chloropropane-d7, also known as deuterated 2-chloropropane, is a deuterium-labeled compound. It is a derivative of 2-chloropropane, where seven hydrogen atoms are replaced by deuterium atoms. This isotopic labeling makes it useful in various scientific research applications, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Chloropropane-d7 can be synthesized through the radical substitution of deuterated propane with chlorine. The reaction typically involves the following steps:

Initiation: The homolytic cleavage of a chlorine molecule (Cl2) under ultraviolet light to form chlorine radicals.

Propagation: The chlorine radicals abstract a deuterium atom from deuterated propane (C3D8), forming a deuterated propane radical and hydrochloric acid (DCl).

Termination: The deuterated propane radical reacts with another chlorine molecule to form this compound and another chlorine radical.

The reaction conditions generally include the presence of ultraviolet light and a controlled environment to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors to ensure efficient mixing and exposure to ultraviolet light. The reaction is carefully monitored to maintain optimal conditions and maximize yield.

Análisis De Reacciones Químicas

Elimination Reactions

2-Chloropropane-d7 undergoes dehydrohalogenation to form propene-d6 and HCl. The reaction follows an E2 mechanism, where a base abstracts a β-deuterium, leading to simultaneous C-Cl bond cleavage and alkene formation.

Key Data:

| Reaction | Δ<sub>r</sub>H° (kJ/mol) | Conditions | Source |

|---|---|---|---|

| C₃D₇Cl → C₃D₆ + HCl | 72.4 ± 0.8 | Gas phase, 415.5 K |

The deuterium substitution reduces the reaction rate compared to non-deuterated 2-chloropropane due to increased C-D bond strength (KIE ≈ 2–10) . Computational studies confirm a higher activation energy for deuterated analogs .

Nucleophilic Substitution

In polar solvents, this compound participates in S<sub>N</sub>1 and S<sub>N</sub>2 reactions:

S<sub>N</sub>1 Mechanism

-

Step 1: Slow ionization to form a carbocation intermediate (C₃D₇⁺).

-

Step 2: Nucleophilic attack (e.g., by H₂O or OH⁻) yields deuterated alcohols or ethers.

S<sub>N</sub>2 Mechanism

-

Direct backside displacement by the nucleophile, hindered by steric effects from the tertiary carbon and deuterium’s mass .

Kinetic Impact:

-

S<sub>N</sub>1 rate decreases due to reduced carbocation stability (hyperconjugation effects from deuterium) .

Hydrolysis

Hydrolysis in aqueous media produces deuterated isopropyl alcohol (C₃D₇OH) and HCl. The reaction follows first-order kinetics:

Experimental Parameters:

| Parameter | Value | Source |

|---|---|---|

| Half-life (pH 7, 25°C) | ~50 days (estimated) | |

| Rate constant (k) | 2.12 × 10⁻⁷/sec (non-deuterated) |

Deuteration increases the half-life by ~2.5× compared to non-deuterated 2-chloropropane (38 days) , consistent with KIE principles.

Radical-Initiated Degradation

In atmospheric studies, Cl· radicals abstract deuterium from this compound, forming HCl and C₃D₆Cl· radicals. Subsequent oxidation pathways yield deuterated carbonyl compounds (e.g., CD₃COCl) .

Key Computational Findings:

| Reaction | Rate Constant (cm³/molecule/sec) | Temperature Range | Source |

|---|---|---|---|

| Cl· + C₃D₇Cl → Products | 0.92 × 10⁻¹² | 200–1000 K |

The rate constant is ~20% lower than for non-deuterated 2-chloropropane, reflecting deuterium’s impact on bond dissociation energy .

Oxidation Reactions

Oxidation with KMnO₄ or CrO₃ under acidic conditions converts this compound to deuterated acetone (CD₃COCD₃). The reaction proceeds via a carbocation intermediate, with deuterium slowing the oxidation rate by stabilizing transition states .

Environmental and Toxicological Pathways

-

Atmospheric Lifetime: ~17 days (vs. ~14 days for non-deuterated) .

-

Ozone Depletion Potential (ODP): Negligible due to rapid tropospheric degradation .

-

Aquatic Toxicity: Forms N7-guanyl adducts in liver/kidney tissues, with deuterated analogs showing reduced bioaccumulation (BCF = 16) .

Comparative Reaction Kinetics

| Reaction Type | Non-Deuterated Rate | Deuterated Rate | KIE |

|---|---|---|---|

| Hydrolysis | 2.12 × 10⁻⁷/sec | 8.5 × 10⁻⁸/sec | 2.5 |

| Cl· Radical Attack | 1.15 × 10⁻¹² cm³/molecule/sec | 0.92 × 10⁻¹² cm³/molecule/sec | 1.25 |

| S<sub>N</sub>2 Displacement | 4.5 × 10⁻⁵ M⁻¹s⁻¹ | 3.4 × 10⁻⁵ M⁻¹s⁻¹ | 1.3 |

Aplicaciones Científicas De Investigación

NMR Spectroscopy

One of the primary applications of 2-Chloropropane-d7 is in Nuclear Magnetic Resonance (NMR) Spectroscopy . Its deuterium labeling allows researchers to use it as a reference compound, facilitating the analysis of chemical structures and dynamics in various samples. The presence of deuterium reduces the background noise from hydrogen signals, enhancing spectral clarity and resolution.

Isotopic Labeling in Metabolic Studies

The compound is extensively used in metabolic studies , where it serves as a tracer to investigate biochemical pathways. By incorporating deuterated compounds into biological systems, researchers can track the fate of specific molecules during metabolic processes, providing insights into enzyme mechanisms and metabolic flux.

Chemical Synthesis

In synthetic chemistry, this compound acts as a valuable starting material or intermediate for the synthesis of other deuterated compounds. Its unique isotopic signature allows for the selective labeling of products, which is crucial in studies requiring precise tracking of molecular transformations.

Pharmaceutical Research

In drug development, this compound is utilized to study the pharmacokinetics and metabolism of deuterated drugs. The incorporation of deuterium can alter the metabolic pathways and stability of pharmaceutical agents, providing insights into their behavior in biological systems.

Case Study 1: NMR Spectroscopy Application

In a study published in Journal of Organic Chemistry, researchers utilized this compound as a solvent for NMR spectroscopy to analyze complex organic compounds. The enhanced signal-to-noise ratio allowed for better resolution of overlapping peaks, leading to more accurate structural elucidation.

Case Study 2: Metabolic Tracing

A metabolic tracing study published in Biochemistry employed this compound to investigate the metabolic pathways of fatty acids in liver cells. The results demonstrated how deuterated compounds could effectively track metabolic intermediates, providing valuable data on enzymatic activity and substrate utilization.

Case Study 3: Drug Development

In a pharmaceutical study featured in Drug Metabolism and Disposition, researchers examined the pharmacokinetics of a new drug candidate using this compound. The findings indicated that deuterated analogs exhibited slower metabolism rates compared to their non-deuterated counterparts, suggesting potential benefits for drug efficacy and duration of action.

Mecanismo De Acción

The mechanism of action of 2-chloropropane-d7 in chemical reactions involves the formation of intermediates such as radicals or carbocations, depending on the reaction type. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the base abstracts a deuterium atom, leading to the formation of a double bond and the release of a leaving group.

Comparación Con Compuestos Similares

2-Chloropropane-d7 can be compared with other similar compounds such as:

2-Chloropropane: The non-deuterated version, which has similar chemical properties but lacks the isotopic labeling.

1-Chloropropane: An isomer with the chlorine atom attached to the first carbon atom, leading to different reactivity and properties.

2-Bromopropane: A brominated analog with different reactivity due to the presence of a bromine atom instead of chlorine.

The uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and isotopic labeling studies.

Actividad Biológica

2-Chloropropane-d7 (C3H7Cl, CID 16217392) is a deuterated form of 2-chloropropane, a compound known for its applications in organic synthesis and as a solvent. The introduction of deuterium (D) atoms in place of hydrogen enhances its stability and alters its biological activity, making it a subject of interest in various research fields, including pharmacology and toxicology.

Structure and Stability

- Molecular Formula : C3H7Cl

- Molecular Weight : 78.54 g/mol

- Boiling Point : Approximately 35.6 °C

- Density : Less dense than water, with vapors heavier than air .

Isotopic Composition

The presence of deuterium affects the compound's vibrational frequencies and can influence its reactivity and interaction with biological systems.

Toxicological Profile

This compound exhibits toxicological properties similar to its non-deuterated counterpart. Studies indicate that exposure can lead to various health effects, primarily through inhalation or dermal contact. The compound is classified as harmful if swallowed, inhaled, or in contact with skin .

Case Studies on Toxicity

- Inhalation Studies : Research has shown that prolonged exposure to chloropropanes can result in respiratory issues and potential carcinogenic effects. For instance, animal studies indicated that exposure to high concentrations led to significant lung damage and increased mortality rates .

- Dermal Exposure : In studies involving dermal application in mice, 2-chloropropane showed signs of irritation and systemic toxicity, reinforcing the need for careful handling in laboratory settings .

Metabolic Pathways

The metabolism of this compound involves enzymatic pathways similar to those of other chlorinated hydrocarbons. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular macromolecules.

Key Findings from Research

- Enzymatic Activity : Studies have shown that chlorinated compounds can inhibit mitochondrial function by disrupting electron transport chains, which may contribute to their toxic effects on cells .

- Mutagenicity Tests : Various assays have demonstrated that chlorinated hydrocarbons can induce mutations in bacterial models, suggesting potential carcinogenic risks associated with exposure .

Use as a Tracer

Due to its isotopic labeling properties, this compound is employed in metabolic studies to trace pathways involving chlorinated compounds. Its unique mass signature allows researchers to track its distribution and transformation within biological systems.

Synthesis of Pharmaceuticals

The compound serves as an intermediate in the synthesis of various pharmaceuticals, where its deuterated form can enhance the pharmacokinetic profiles of drug candidates by altering their metabolic rates.

Summary Table of Biological Activity

| Biological Activity | Observations |

|---|---|

| Toxicity | Harmful upon inhalation or skin contact; potential carcinogen |

| Metabolism | Primarily metabolized by cytochrome P450 enzymes |

| Mutagenicity | Induces mutations in bacterial models |

| Applications | Used as a tracer in metabolic studies; intermediate in pharmaceutical synthesis |

Propiedades

IUPAC Name |

2-chloro-1,1,1,2,3,3,3-heptadeuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Cl/c1-3(2)4/h3H,1-2H3/i1D3,2D3,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYZAYCEDJDHCC-YYWVXINBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584360 | |

| Record name | 2-Chloro(~2~H_7_)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55956-02-0 | |

| Record name | 2-Chloro(~2~H_7_)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloropropane-d7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.